molecular formula C7H11ClO4S B1379222 Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate CAS No. 1461708-73-5

Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate

Cat. No.: B1379222
CAS No.: 1461708-73-5
M. Wt: 226.68 g/mol
InChI Key: BYWDRAZULDGCEA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate involves several steps. One common method includes the reaction of cyclopropylcarboxylic acid with thionyl chloride to form cyclopropylcarbonyl chloride. This intermediate is then reacted with ethyl acetate in the presence of a base to yield this compound . The reaction conditions typically involve low temperatures and anhydrous solvents to prevent hydrolysis and ensure high yield .

Comparison with Similar Compounds

Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate can be compared with other sulfonyl-containing compounds, such as sulfonamides and sulfonyl chlorides. Unlike sulfonamides, which are primarily used as antibiotics, this compound has broader applications in chemical synthesis and industrial processes . Similar compounds include:

This compound stands out due to its unique cyclopropyl structure, which imparts distinct reactivity and stability compared to other sulfonyl compounds .

Properties

IUPAC Name

ethyl 2-(1-chlorosulfonylcyclopropyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c1-2-12-6(9)5-7(3-4-7)13(8,10)11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWDRAZULDGCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate
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Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate
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Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate
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Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate
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Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate
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Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate

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